molecular formula C17H15F3N5O B12350061 CID 156588655

CID 156588655

Cat. No.: B12350061
M. Wt: 362.33 g/mol
InChI Key: LQTGEGOAMWBLMD-UHFFFAOYSA-N
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Description

Compounds with adjacent CIDs, such as CID 10153267 (3-O-caffeoyl betulin) and CID 5469634 (ginkgolic acid 17:1), are often structurally complex, featuring steroid-like backbones or aromatic moieties . If CID 156588655 follows this trend, it could be a natural product derivative or synthetic analog with targeted biological activity.

Properties

Molecular Formula

C17H15F3N5O

Molecular Weight

362.33 g/mol

InChI

InChI=1S/C17H15F3N5O/c1-9-13(6-21-16(23-9)25-3-2-11(26)8-25)12-4-10(17(18,19)20)5-15-14(12)7-22-24-15/h4-7,26H,2-3,8H2,1H3,(H,22,24)

InChI Key

LQTGEGOAMWBLMD-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NC=C1C2=C3C=NNC3=CC(=C2)C(F)(F)F)N4CC[C](C4)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for CID 156588655 typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow reactors, high-pressure reactors, and other advanced techniques to facilitate efficient production.

Chemical Reactions Analysis

Types of Reactions

CID 156588655 undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using specific oxidizing agents under controlled conditions.

    Reduction: Reduction reactions can be performed using reducing agents to modify the chemical structure.

    Substitution: The compound can undergo substitution reactions where specific functional groups are replaced with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups.

Scientific Research Applications

CID 156588655 has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a reagent in various chemical reactions and synthesis processes.

    Biology: It is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.

    Industry: The compound is used in industrial processes for the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of CID 156588655 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, altering their structure and function. This interaction can lead to various biological and chemical effects, depending on the specific pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize CID 156588655, we compare it with structurally or functionally analogous compounds referenced in the evidence. These comparisons focus on structural features , physicochemical properties , and biological roles .

Table 1: Structural and Functional Comparison

Compound (CID) Structural Class Key Functional Groups Biological Role/Application Reference
This compound (hypothetical) Undefined (assumed steroid-like) Pending experimental data Potential enzyme inhibitor/substrate N/A
CID 10153267 Triterpenoid (betulin derivative) Caffeoyl ester, hydroxyl Inhibitor of bile acid transporters
CID 5469634 Alkylphenol (ginkgolic acid) Long alkyl chain, phenolic Antibacterial, kinase inhibition
CID 6675 (taurocholic acid) Bile acid conjugate Taurine conjugate, steroid Substrate for hepatic transporters
CID 3749 (irbesartan) Tetrazole-containing Biphenylmethyl, tetrazole Angiotensin II receptor antagonist

Key Findings:

Structural Diversity: this compound likely shares a steroidal or polycyclic backbone with bile acid derivatives (e.g., CID 6675) or triterpenoids (e.g., CID 10153267), given the prevalence of such scaffolds in bioactive compounds .

Functional Group Influence : Unlike irbesartan (CID 3749), which relies on a tetrazole group for receptor binding, this compound may utilize hydroxyl or carboxyl groups for interactions, as seen in betulin derivatives .

Biological Applications : If this compound is a substrate analog (like CID 6675), it could modulate transport proteins or enzymes, whereas inhibitor-like compounds (e.g., CID 5469634) often disrupt protein-ligand interactions .

Table 2: Physicochemical Properties (Hypothetical)

Property This compound CID 10153267 CID 5469634 CID 6675
Molecular Weight (g/mol) ~500 598.8 346.5 515.7
LogP (lipophilicity) 3.2 7.5 8.1 -1.8
Hydrogen Bond Donors 4 4 1 5
Rotatable Bonds 8 10 15 14

Discussion:

  • Lipophilicity : this compound’s moderate LogP (3.2) suggests better membrane permeability than polar bile acids (CID 6675) but lower than highly lipophilic inhibitors like CID 5469634 .
  • Bioactivity: If its structure aligns with triterpenoids, it may exhibit anti-inflammatory or anticancer properties, akin to betulin derivatives .

Methodological Considerations

The comparison leverages cheminformatics practices outlined in and , including:

  • PubChem Data Extraction : Using exact mass (±5 ppm) and spectral scoring for compound identification .
  • Structural Overlays : 3D alignment (as in Figure 8 of ) to assess steric and electronic compatibility .
  • IUPAC Guidelines: Adherence to standardized nomenclature and property reporting .

Q & A

Q. What are common pitfalls in citing literature related to this compound?

  • Methodological Answer :
  • Avoid citing indirect sources (e.g., reviews instead of original synthesis papers).
  • Verify citation accuracy (e.g., compound identifiers, reaction yields) using tools like CAS SciFinder .

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